molecular formula C27H32N4O3S B11306360 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11306360
M. Wt: 492.6 g/mol
InChI Key: YERSQSMASQEMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, a sulfonyl group, and a tetrahydrophthalazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of a precursor compound with benzylpiperazine, followed by sulfonylation and cyclization reactions. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities.

Properties

Molecular Formula

C27H32N4O3S

Molecular Weight

492.6 g/mol

IUPAC Name

4-[3-(4-benzylpiperazin-1-yl)sulfonyl-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C27H32N4O3S/c1-20-12-13-22(26-23-10-6-7-11-24(23)27(32)29(2)28-26)18-25(20)35(33,34)31-16-14-30(15-17-31)19-21-8-4-3-5-9-21/h3-5,8-9,12-13,18H,6-7,10-11,14-17,19H2,1-2H3

InChI Key

YERSQSMASQEMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.